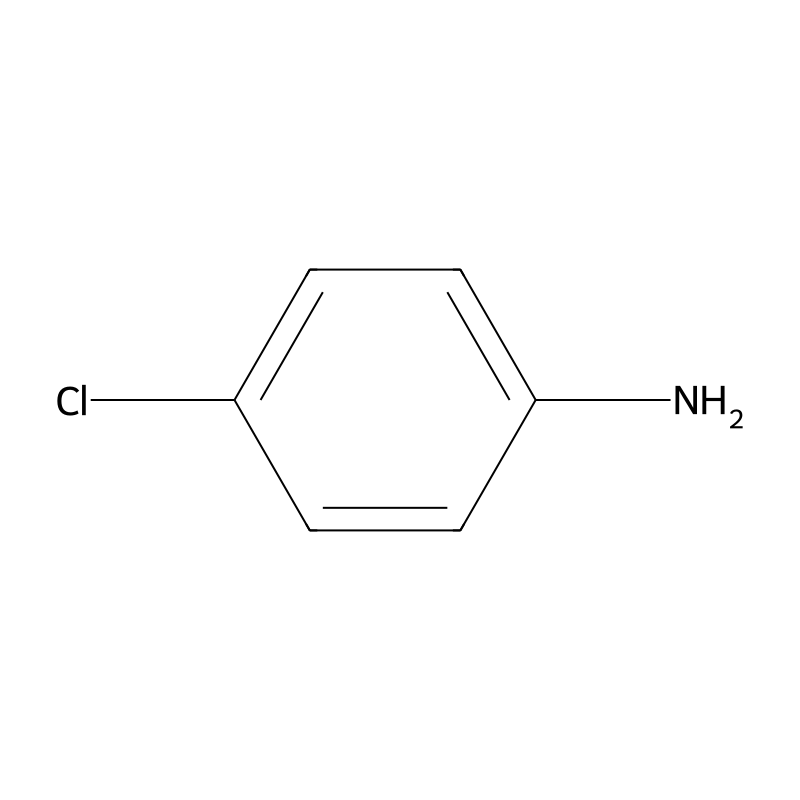

4-Chloroaniline

ClC6H4NH2

C6H6ClN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

ClC6H4NH2

C6H6ClN

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.03 M

Freely soluble in alcohol, ether, acetone, carbon disulfide

In water, 3,900 mg/L at 25 °C

Solubility in water, g/100ml at 20 °C: 0.39

Synonyms

Canonical SMILES

Precursor for Pharmaceuticals and Dyes

- Drug Discovery: 4-CA serves as a building block in the synthesis of certain medications, particularly some benzodiazepines [3]. These drugs are known for their anti-anxiety and sedative properties. Research explores utilizing 4-CA to develop novel pharmaceuticals with improved therapeutic effects.

- Dye Production: Azo dyes and pigments are a significant application of 4-CA. These dyes are used extensively in the textile industry for dyeing and printing fabrics [2]. Scientific research focuses on optimizing dye synthesis processes using 4-CA to achieve specific color profiles and improve dye performance.

([3] 4-Chloroaniline, 98%, Thermo Scientific Chemicals, )([2] 4-Chloroaniline (CICADS 48, 2003) - INCHEM, )

Understanding Environmental Interactions

- Microbial Degradation Studies: Researchers use 4-CA as a model compound to investigate the breakdown processes mediated by microorganisms. By studying how microbes degrade 4-CA, scientists gain insights into environmental remediation strategies for pollutants with similar structures [4].

([4] Determination of 4-Chloroaniline and Its Derivatives Formed in the Interaction of Sodium Hypochlorite and Chlorhexidine by Using Gas Chromatography | Request PDF - ResearchGate, )

4-Chloroaniline is an organochlorine compound with the chemical formula ClC₆H₄NH₂. It appears as a pale yellow solid and is one of three isomers of chloroaniline. This compound is primarily synthesized through the reduction of 4-nitrochlorobenzene, which itself is derived from the nitration of chlorobenzene. The compound is notable for its industrial significance and biological activity, making it a subject of extensive research and application in various fields .

4-Chloroaniline is a hazardous compound and should be handled with appropriate precautions:

- Toxicity: It is harmful if inhaled, ingested, or absorbed through the skin []. Chronic exposure is suspected to be carcinogenic (can cause cancer) [].

- Flammability: Combustible material, ignites at 210 °C [].

- Reactivity: Reacts with strong oxidizing agents [].

Safety Precautions:

- Electrochemical Oxidation: In a water/acetonitrile mixture, 4-chloroaniline can be oxidized electrochemically, leading to the formation of unstable chloronium species. This process can result in hydrolysis and the formation of p-quinoneimine .

- Reactivity with Manganese Dioxide: The compound reacts rapidly with manganese dioxide, generating azo compounds under certain conditions .

- Allylation: In the presence of ultrasonication, 4-chloroaniline can undergo allylation to form N-allyl-4-chloroaniline, which serves as a precursor for bioactive compounds .

The synthesis of 4-chloroaniline typically involves:

- Nitration of Chlorobenzene: Chlorobenzene is nitrated to produce 4-nitrochlorobenzene.

- Reduction: The nitro group in 4-nitrochlorobenzene is reduced to an amino group using reducing agents such as iron filings or tin in hydrochloric acid.

This method avoids the overchlorination that can occur when directly chlorinating aniline .

4-Chloroaniline has diverse applications across various industries:

- Pharmaceuticals: It serves as a precursor for the synthesis of chlorhexidine, an important antimicrobial agent.

- Agriculture: The compound is used in manufacturing pesticides such as pyraclostrobin and anilofos.

- Dyes: It plays a role in producing various dyes and colorants due to its reactive amino group .

Studies on 4-chloroaniline have highlighted its interactions with various biological systems:

- Toxicological Studies: Research indicates that exposure can lead to genetic toxicity and acute toxic effects, influencing blood oxygen transport and potentially causing cancer .

- Biodegradation Studies: Investigations into its biodegradation show that certain bacteria can degrade 4-chloroaniline effectively, suggesting potential bioremediation applications in contaminated environments .

Several compounds are structurally or functionally similar to 4-chloroaniline. Below is a comparison highlighting their unique characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Aniline | C₆H₅NH₂ | Basic amine structure; widely used in dye production |

| 2-Chloroaniline | ClC₆H₄NH₂ (ortho) | Reactivity differs due to ortho positioning |

| 3-Chloroaniline | ClC₆H₄NH₂ (meta) | Distinct reactivity patterns compared to para-isomer |

| 4-Bromoaniline | BrC₆H₄NH₂ | Bromine substitution alters electronic properties |

4-Chloroaniline's unique para position allows for specific reactivity that differs from its ortho and meta counterparts, influencing both its chemical behavior and biological activity .

Physical Description

Liquid; OtherSolid

COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.

A white or pale yellow solid.

Color/Form

Colorless crystals

White or pale yellow solid

XLogP3

Boiling Point

232.0 °C

232 °C

450°F

Flash Point

>220 °F (open cup)

120-123 °C o.c.

235°F

Vapor Density

Relative vapor density (air = 1): 4.4

4.41

Density

1.169 at 77 °C/4 °C

Relative density (water = 1): 1.4

1.43 at 66.2°F

LogP

log Kow = 1.83 at pH 7.4

1.8

Odor

Characteristic sweet odo

Melting Point

72.5 °C

69-72.5 °C

162.5°F

UNII

Related CAS

4084-48-4 (BF3[1:1] salt)

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H350: May cause cancer [Danger Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

0.03 mmHg

0.071 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 2

0.015 mmHg

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Associated Chemicals

p-Chloroaniline hydrochloride;20265-96-7

Wikipedia

Biological Half Life

...The kinetics of elimination /in Fischer 344 rats/ was biphasic, with an initial half-time of 8 min and terminal half-times of 3-4 hr in most tissues, except small intestine and fat (2329 hr).

Use Classification

Methods of Manufacturing

General Manufacturing Information

Benzenamine, 4-chloro-: ACTIVE

Ozonization of p-aminoazobenzene in water at room temp in the presence of HCl produced phenol, p-chloroaniline, & p-nitroazobenzene.

Analytic Laboratory Methods

p-Chloroaniline was determined in chlorhexidine gluconate by spectrophotometry. Absorbance was measured at 455 nm.

Fused silica capillary column/mass spectrometry was used to analyze 28 nonpriority organic pollutants in environmental samples.

A method is described for determining 4-chloroaniline in the ppm range using ion-pairing, reversed-phase high pressure liquid chromatographic technique & uv detection at 260 nm.

For more Analytic Laboratory Methods (Complete) data for 4-CHLOROANILINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

A simple gas liquid chromatographic method has been developed which provides sensitivity and specificity for the analysis of complex mixtures of the commonly occurring herbicide metabolites aniline, 3-chloroaniline, 4-chloroaniline, 4-bromoaniline, and 3-chloro-4-methylaniline. All of these anilines react with acetic anhydride directly in basified aqueous solution. Further reaction of the acetylated anilines with trifluoroacetic anhydride gave diacyl derivatives which were readily resolved by gas chromatography. The technique was applied to the determination of anilines added to urine samples.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Stability Shelf Life

Dates

Chen et al. A biomolecule-compatible visible-light-induced azide reduction from a DNA-encoded reaction-discovery system Nature Chemistry, doi: 10.1038/nchem.932, published online 9 January 2011 http://www.nature.com/nchem

Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021